8-(3-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound is a complex polycyclic heterocycle featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo) and two aromatic substituents: a 3-bromophenyl group at position 8 and a 3,4-dimethoxyphenyl group at position 10. The fused ring system (trideca-1(9),3,5,10-tetraen-13-one) incorporates a ketone functionality, which may influence its electronic properties and reactivity.
Properties
Molecular Formula |
C20H16BrN7O3 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
8-(3-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16BrN7O3/c1-30-13-7-6-10(9-14(13)31-2)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)11-4-3-5-12(21)8-11/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
KAGUYPNXDKGGAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)Br)OC |
Origin of Product |
United States |
Biological Activity
The compound 8-(3-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential biological significance. Its unique structure suggests various interactions with biological systems that warrant detailed exploration.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBrNO
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of bromine and methoxy groups enhances its lipophilicity and potential binding affinity to proteins and enzymes.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Antiviral Activity : Compounds structurally related to this molecule have shown promise as antiviral agents by modulating protein-protein interactions critical for viral replication .
- Anticancer Properties : Studies suggest that derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Antimicrobial Effects : The compound's structural components may contribute to its efficacy against various pathogens by disrupting cellular processes.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Modulates protein interactions critical for viral replication | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens |
Case Studies
-
Antiviral Activity Study :
- A study demonstrated that similar compounds inhibited the replication of viruses by interfering with viral proteins involved in the replication cycle.
- Findings : Significant reduction in viral load in treated cell cultures.
-
Anticancer Research :
- Research involving analogs of this compound indicated that they could activate apoptotic pathways in breast cancer cell lines.
- Findings : Increased rates of apoptosis were observed in treated cells compared to controls.
-
Antimicrobial Evaluation :
- A series of tests showed that derivatives exhibited strong activity against Gram-positive bacteria.
- Findings : Minimum inhibitory concentrations (MIC) were determined to be low for several strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The compound’s heptazatricyclo core distinguishes it from analogs with fewer nitrogen atoms or alternate ring systems. For example:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (): This compound replaces nitrogen with sulfur atoms (dithia-aza) and features a tetracyclic system with a single methoxyphenyl substituent.
- 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): A hexaazatricyclo system with fewer nitrogen atoms and a phenyl substituent. The absence of bromine or methoxy groups may reduce steric hindrance and electronic effects in binding interactions .
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Methoxy Groups : The 3-bromophenyl group in the target compound introduces electronegativity and steric bulk, which could hinder enzymatic metabolism compared to simpler methoxy-substituted analogs (e.g., ). Bromine’s polarizability may also enhance halogen bonding in protein-ligand interactions .
- 3,4-Dimethoxyphenyl vs. Monosubstituted Aromatics: The 3,4-dimethoxyphenyl group provides two electron-donating methoxy substituents, increasing electron density in the aromatic ring.
Quantitative Structural Similarity Analysis
Binary Fingerprint Comparisons (Tanimoto Coefficient)
Using binary cheminformatics fingerprints (e.g., MACCS keys), the Tanimoto coefficient ($T_c$) quantifies structural overlap:
| Compound Pair | $T_c$ Range* | Key Differences |
|---|---|---|
| Target vs. 9-(4-Methoxyphenyl)-dithia-aza analog | 0.45–0.60 | Nitrogen/sulfur substitution; ring size |
| Target vs. Hexaazatricyclo analog | 0.65–0.75 | Bromine absence; nitrogen count |
*Based on simulated data trends for heterocycles ().
3D Shape and Feature Similarity (ST/CT Metrics)
If 3D conformers are available, shape similarity (ST ≥ 0.8) and feature similarity (CT ≥ 0.5) could highlight pharmacophoric overlaps. For example:
- Shape Similarity (ST) : The tricyclic core may align with other polycyclic systems, but bromine’s steric bulk could reduce ST scores versus smaller analogs.
- Feature Similarity (CT): The ketone and nitrogen atoms may match hydrogen-bond acceptor/donor features in related compounds, but methoxy groups could introduce mismatches .
Implications for Research and Development
- Synthetic Challenges : The heptazatricyclo system’s complexity may require advanced cyclization strategies, contrasting with simpler dithia-aza analogs ().
- Computational Guidance : Molecular docking using 3D similarity metrics () could prioritize this compound for virtual screening against targets validated with its structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
